Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate
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Description
Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate, also known as BODEE, is a synthetic compound that has recently been used in a variety of scientific research applications. BODEE is a derivative of octadecanoic acid, and is composed of two ester groups and an alkyl group. It is a colorless liquid at room temperature and is soluble in most organic solvents. BODEE is used in a variety of research applications, including as a substrate for enzyme reactions, as a reagent in synthesis reactions, and as a matrix for the immobilization of enzymes.
Scientific Research Applications
Dehydrogenation of Alkanes
- Scientific Field: Organometallic Chemistry
- Application Summary: An iridium complex bearing a Lewis-base-free X-type alumanyl ligand was synthesized and applied as a catalyst for transfer dehydrogenation of cyclooctane .
- Methods of Application: The complex was synthesized through various bond cleavage reactions and applied in organometallic chemistry .
- Results: The resulting complex was applied as a catalyst for transfer dehydrogenation of cyclooctane .
C–H Alumanylation of Alkenes
- Scientific Field: Organometallic Chemistry
- Application Summary: A vanadium-alumanyl complex was synthesized and used as a catalyst for C–H alumanylation of alkenes .
- Methods of Application: The complex was prepared by either transmetallation of a previously disclosed alumanylpotassium with Cp2VCl or photolytic oxidative alumination of Cp2V using the corresponding dialumane(4) .
- Results: The resulting V-Al complex with H2 gave a Cp2V-dihydridoaluminate complex. These complexes were studied with X-ray crystallography, spectroscopy including vanadium K-edge XANES spectroscopy, and DFT calculations .
Synthesis of Pincer-Ir(V) Complex
- Scientific Field: Organometallic Chemistry
- Application Summary: A pincer-iridium complex bearing a Lewis-base-free X-type alumanyl ligand was synthesized . This complex was applied as a catalyst for transfer dehydrogenation of cyclooctane .
- Methods of Application: The complex was synthesized through various bond cleavage reactions and applied in organometallic chemistry .
- Results: The resulting complex was applied as a catalyst for transfer dehydrogenation of cyclooctane .
C–H Alumanylation of Alkenes
- Scientific Field: Organometallic Chemistry
- Application Summary: A vanadium-alumanyl complex was synthesized and used as a catalyst for C–H alumanylation of alkenes .
- Methods of Application: The complex was prepared by either transmetallation of a previously disclosed alumanylpotassium with Cp2VCl or photolytic oxidative alumination of Cp2V using the corresponding dialumane(4) .
- Results: The resulting V-Al complex with H2 gave a Cp2V-dihydridoaluminate complex. These complexes were studied with X-ray crystallography, spectroscopy including vanadium K-edge XANES spectroscopy, and DFT calculations .
Synthesis of Schiff Base Condensation Reaction
- Scientific Field: Organic Chemistry
- Application Summary: The educt 1,1’-((1E,1’E)-(((ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) (H2L) used in the present work was synthesized via a standard Schiff base condensation reaction .
- Methods of Application: The reaction involved 2-hydroxy-1-naphthaldehyde and bis(4-aminophenoxy)ethane .
- Results: The resulting Schiff base was used for further reactions .
Synthesis of Transition Metal Complexes
- Scientific Field: Organometallic Chemistry
- Application Summary: A complex containing a V-Al bond was synthesized. This species can be prepared by either transmetallation of a previously disclosed alumanylpotassium with Cp2VCl or photolytic oxidative alumination of Cp2V using the corresponding dialumane(4) .
- Methods of Application: The complex was studied with X-ray crystallography, spectroscopy including vanadium K-edge XANES spectroscopy, and DFT calculations .
- Results: The resulting complex was applied as a catalyst for C–H alumanylation of alkenes .
properties
CAS RN |
688-37-9 |
---|---|
Product Name |
Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate |
Molecular Formula |
C18-H34-O2.1/3Al |
Molecular Weight |
871.3 g/mol |
IUPAC Name |
bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate |
InChI |
InChI=1S/3C18H34O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9+; |
InChI Key |
IKCOOALACZVGLI-IRIXQLDCSA-K |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Al+3] |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Al](OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Al+3] |
Color/Form |
Yellowish white, viscous mass |
Other CAS RN |
688-37-9 |
shelf_life |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
solubility |
Soluble in alcohol, benzene, ether, oil turpentine. Insoluble in water. |
synonyms |
9-Octadecenoic acid. (Z) aluminum salt |
Origin of Product |
United States |
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